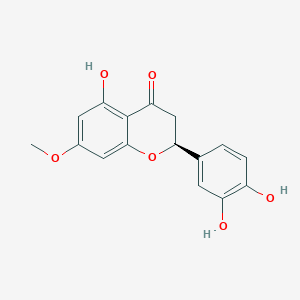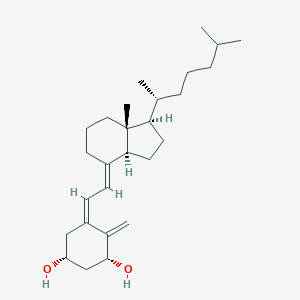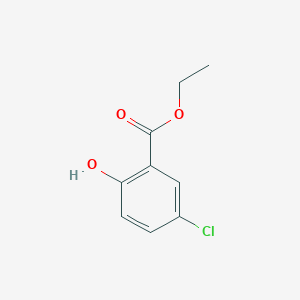![molecular formula C8H9FO3 B121179 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) CAS No. 156329-85-0](/img/structure/B121179.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[111]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is a unique organic compound characterized by its bicyclo[111]pentane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity levels. The use of automated systems and precise control over reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonofluoridoyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules and studying biological interactions.
Industry: Used in materials science for developing new materials with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, influencing their activity and function. The fluorine atom’s presence can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is unique due to the presence of the carbonofluoridoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials or specific biological interactions.
Propriétés
Numéro CAS |
156329-85-0 |
|---|---|
Formule moléculaire |
C8H9FO3 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
Clé InChI |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
SMILES canonique |
COC(=O)C12CC(C1)(C2)C(=O)F |
Synonymes |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)













